Hydrazinecarboxylic acid, 2-[[5-(trifluoromethyl)-2-pyridinyl]methylene]-, 1,1-dimethylethyl ester Hydrazinecarboxylic acid, 2-[[5-(trifluoromethyl)-2-pyridinyl]methylene]-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16565339
InChI: InChI=1S/C12H14F3N3O2/c1-11(2,3)20-10(19)18-17-7-9-5-4-8(6-16-9)12(13,14)15/h4-7H,1-3H3,(H,18,19)/b17-7+
SMILES:
Molecular Formula: C12H14F3N3O2
Molecular Weight: 289.25 g/mol

Hydrazinecarboxylic acid, 2-[[5-(trifluoromethyl)-2-pyridinyl]methylene]-, 1,1-dimethylethyl ester

CAS No.:

Cat. No.: VC16565339

Molecular Formula: C12H14F3N3O2

Molecular Weight: 289.25 g/mol

* For research use only. Not for human or veterinary use.

Hydrazinecarboxylic acid, 2-[[5-(trifluoromethyl)-2-pyridinyl]methylene]-, 1,1-dimethylethyl ester -

Specification

Molecular Formula C12H14F3N3O2
Molecular Weight 289.25 g/mol
IUPAC Name tert-butyl N-[(E)-[5-(trifluoromethyl)pyridin-2-yl]methylideneamino]carbamate
Standard InChI InChI=1S/C12H14F3N3O2/c1-11(2,3)20-10(19)18-17-7-9-5-4-8(6-16-9)12(13,14)15/h4-7H,1-3H3,(H,18,19)/b17-7+
Standard InChI Key TZMQQJBPPIXWBA-REZTVBANSA-N
Isomeric SMILES CC(C)(C)OC(=O)N/N=C/C1=NC=C(C=C1)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)NN=CC1=NC=C(C=C1)C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound features a hydrazinecarboxylic acid core (NH₂–NH–COOH) esterified with a tert-butyl group at the carboxylic acid moiety. The hydrazine nitrogen is further functionalized with a methylene bridge (–CH=N–) linked to a 5-(trifluoromethyl)pyridin-2-yl substituent. This architecture combines electron-deficient aromaticity (from the pyridine and trifluoromethyl group) with the steric bulk of the tert-butyl ester, influencing both reactivity and physical properties.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₄F₃N₃O₂
Molecular Weight289.25 g/mol
IUPAC Nametert-butyl N-[(E)-[5-(trifluoromethyl)pyridin-2-yl]methylideneamino]carbamate
CAS NumberNot publicly disclosed
XLogP3-AA (Predicted)3.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7

Spectroscopic Characterization

While experimental spectroscopic data for this specific compound is limited, analogous hydrazinecarboxylic acid derivatives exhibit distinct infrared (IR) absorption bands:

  • N–H stretch: ~3300 cm⁻¹ (hydrazine moiety)

  • C=O stretch: ~1700 cm⁻¹ (carbamate ester)

  • C–F stretch: ~1100–1200 cm⁻¹ (trifluoromethyl group).
    Nuclear magnetic resonance (NMR) spectroscopy would reveal pyridinium proton signals near δ 8.5–9.0 ppm and tert-butyl protons as a singlet at δ 1.2–1.4 ppm.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves a two-step sequence:

  • Formation of the Hydrazone: Condensation of hydrazinecarboxylic acid with 5-(trifluoromethyl)picolinaldehyde under acidic conditions (e.g., HCl, ethanol, reflux) to yield the methylene-linked hydrazone intermediate.

  • Esterification: Reaction of the intermediate with tert-butanol in the presence of a coupling agent (e.g., DCC, DMAP) to install the tert-butyl ester.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
HydrazoneEthanol, HCl, 80°C, 12 h65–75
Esterificationtert-Butanol, DCC, DMAP, CH₂Cl₂, rt, 24 h50–60

Optimization Challenges

Key challenges include:

  • Steric Hindrance: Bulky tert-butyl groups may slow esterification kinetics, necessitating excess reagents.

  • Hydrazone Stability: The E/Z isomerism of the methylene hydrazone requires careful pH control to favor the desired stereochemistry.

Applications in Pharmaceutical and Agrochemical Research

Role as a Synthetic Intermediate

The compound’s trifluoromethyl group and tert-butyl ester enhance its utility in:

  • Prodrug Design: tert-Butyl esters serve as protecting groups for carboxylic acids, enabling controlled drug release.

  • Fluorinated Building Blocks: The CF₃ group’s metabolic stability makes it valuable in medicinal chemistry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator